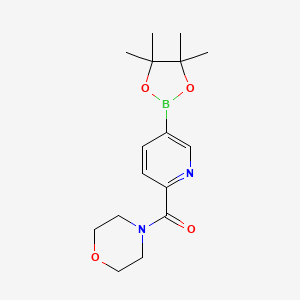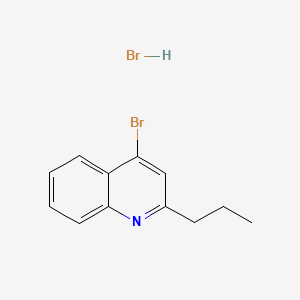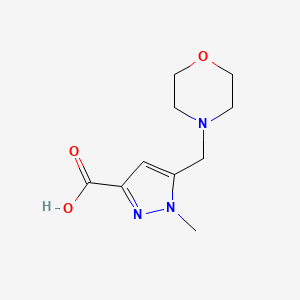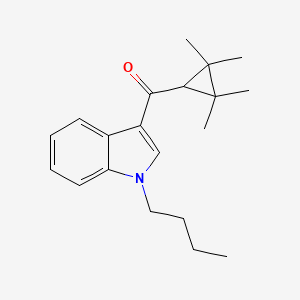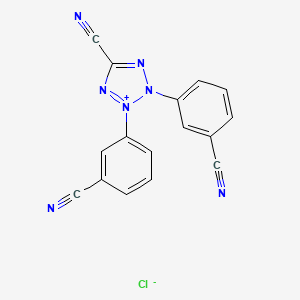
5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride is a chemical compound with the molecular formula C16H10ClN7 It is known for its unique structure, which includes two cyanophenyl groups and a tetrazolium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride typically involves the reaction of 3-cyanobenzaldehyde with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the tetrazolium ring. The product is then purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The cyanophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted cyanophenyl derivatives.
科学研究应用
5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The tetrazolium core plays a crucial role in its reactivity, enabling it to participate in redox reactions and other biochemical processes.
相似化合物的比较
Similar Compounds
- 5-Cyano-2,3-bis(4-cyanophenyl)-2H-tetrazol-3-ium chloride
- 5-Cyano-2,3-bis(2-cyanophenyl)-2H-tetrazol-3-ium chloride
- 5-Cyano-2,3-bis(3-methylphenyl)-2H-tetrazol-3-ium chloride
Uniqueness
5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride is unique due to the specific positioning of the cyanophenyl groups, which influences its reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2,3-bis(3-cyanophenyl)tetrazol-2-ium-5-carbonitrile;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N7.ClH/c17-9-12-3-1-5-14(7-12)22-20-16(11-19)21-23(22)15-6-2-4-13(8-15)10-18;/h1-8H;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYNUWBQURWCCR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=C(N=[N+]2C3=CC=CC(=C3)C#N)C#N)C#N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704518 |
Source


|
| Record name | 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102568-49-0 |
Source


|
| Record name | 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597998.png)
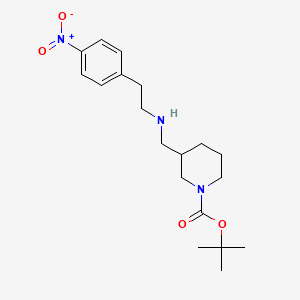
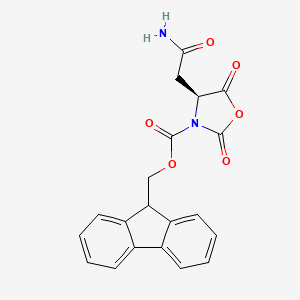
![6H-[1,3]dioxolo[4,5-e]isoindol-8(7H)-one](/img/structure/B598003.png)
![5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B598004.png)

